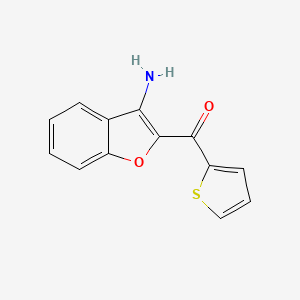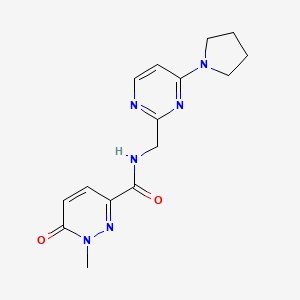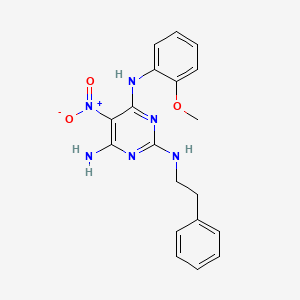
N~4~-(2-methoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(2-methoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine, commonly known as MNPT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNPT belongs to the class of pyrimidine-based compounds and is known to exhibit anti-tumor and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of MNPT is not fully understood. However, it is believed to exert its anti-tumor activity by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. MNPT has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. The anti-inflammatory activity of MNPT is thought to be due to its ability to inhibit the production of certain pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MNPT has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. MNPT has also been found to have antioxidant properties, which may help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
MNPT has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. MNPT is also stable under normal laboratory conditions and can be stored for a long time without degradation. However, MNPT has some limitations for lab experiments. It is highly insoluble in water, which makes it difficult to administer to cells in culture. MNPT is also highly toxic, which limits its use in animal studies.
Future Directions
There are several future directions for the research on MNPT. One area of research is to investigate the potential of MNPT as a chemotherapeutic agent for various types of cancer. Another area of research is to explore the anti-inflammatory properties of MNPT and its potential use in treating inflammatory conditions. Additionally, more studies are needed to understand the exact mechanism of action of MNPT and to identify potential targets for its activity. Finally, further research is needed to optimize the synthesis method of MNPT to improve its yield and solubility in water.
Synthesis Methods
The synthesis of MNPT involves a multi-step process that requires the use of various reagents and solvents. The first step involves the condensation of 2-methoxyaniline and 2-phenylethylamine with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with nitric acid and acetic anhydride to obtain MNPT. The overall yield of the synthesis process is approximately 50%.
Scientific Research Applications
MNPT has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. MNPT has also been found to possess anti-inflammatory properties and can be used to treat various inflammatory conditions such as rheumatoid arthritis and asthma.
properties
IUPAC Name |
4-N-(2-methoxyphenyl)-5-nitro-2-N-(2-phenylethyl)pyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-28-15-10-6-5-9-14(15)22-18-16(25(26)27)17(20)23-19(24-18)21-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H4,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCLCYVJUSRWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(2-methoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2916455.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2916456.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2916457.png)
![9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione](/img/structure/B2916459.png)
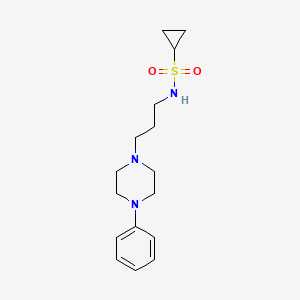


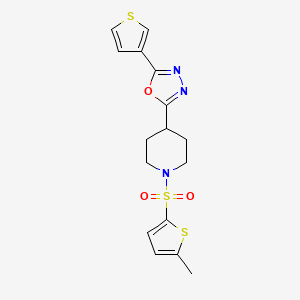
![3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2916466.png)
![1'-(2-Fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2916467.png)
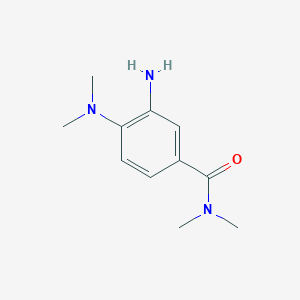
![7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2916470.png)
